2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO/c1-6-8(10)3-2-7(4-5-12)9(6)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
RMSNTWNEHAUBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Aromatic Halogenation
The initial step involves introducing halogen substituents onto a methyl-substituted phenyl ring. A typical precursor is 4-chloro-2-fluoro-3-methylphenyl derivatives, which can be synthesized via electrophilic aromatic substitution:
- Reagents: Chlorinating agents (e.g., N-chlorosuccinimide), fluorinating agents (e.g., Selectfluor), and methylation reagents.
- Conditions: Controlled temperature (0–25°C), in the presence of Lewis acids or radical initiators to favor regioselectivity.
Step 2: Formation of Corresponding Acetophenone Derivative
The halogenated aromatic compound is then subjected to Friedel-Crafts acylation to introduce an acetyl group, yielding 2-(4-chloro-2-fluoro-3-methylphenyl)ethanone .
- Reagents: Acetyl chloride or acetic anhydride, aluminum chloride catalyst.
- Conditions: Anhydrous conditions, reflux at 60–80°C.
Step 3: Reduction to the Secondary Alcohol
The ketone is reduced to the corresponding alcohol using nucleophilic hydride donors:
- Reagents: Sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous solvents such as tetrahydrofuran, temperature maintained at 0–25°C.
This reduction yields 2-(4-chloro-2-fluoro-3-methylphenyl)ethan-1-ol with high selectivity and yield.
One-Pot Synthesis via Organometallic Addition to Aromatic Aldehydes
An alternative, more streamlined approach involves the direct addition of organometallic reagents to aromatic aldehydes:
Step 1: Synthesis of the Aromatic Aldehyde
- Starting from the halogenated methylphenyl compound, oxidation (e.g., using manganese dioxide) converts the methyl group to an aldehyde, forming 4-chloro-2-fluoro-3-methylbenzaldehyde .
Step 2: Organometallic Addition
- Reagents: Grignard reagent derived from methyl bromide or methyl magnesium chloride.
- Conditions: Anhydrous ether solvents, low temperature (-78°C to 0°C) to control reactivity.
The nucleophilic addition of the methyl group to the aldehyde produces the corresponding secondary alcohol directly, bypassing the need for separate reduction steps.
Catalytic Hydrogenation Method
A more environmentally friendly route involves catalytic hydrogenation:
Step 1: Synthesis of the Aromatic Ketone
- As previously described, via Friedel-Crafts acylation.
Step 2: Hydrogenation of the Ketone
- Reagents: Hydrogen gas, palladium on carbon catalyst.
- Conditions: Atmospheric or elevated pressure, room temperature or mild heating.
This process reduces the ketone to the secondary alcohol efficiently, with high selectivity, under mild conditions.
Research Findings and Literature Support
- Synthetic strategies for phenylalkanols are well-documented in organic synthesis literature, emphasizing the importance of regioselective halogenation and controlled reduction techniques (see references,, and).
- Modern approaches include catalytic asymmetric synthesis, which can be employed for chiral variants but are less relevant for this specific compound.
- Safety and environmental considerations favor catalytic hydrogenation and one-pot methods, which minimize waste and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-methylbenzaldehyde or 4-Chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 2-(4-Chloro-2-fluoro-3-methylphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives.
Scientific Research Applications
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Halogenation Patterns: The target compound’s combination of 4-Cl, 2-F, and 3-CH3 substituents is distinct from analogs like 2-(4-Chloro-3,5-difluorophenyl)ethan-1-ol (3,5-diF) and 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol (2-Cl, trifluoroethanol) . These variations impact lipophilicity and electronic properties.
- Steric Effects: The 3-CH3 group in the target compound may hinder rotational freedom or intermolecular interactions compared to non-methylated analogs.
Pharmacological and Industrial Relevance
- Antimalarial Intermediates: Hydroxychloroquine derivatives () demonstrate the role of chlorinated ethanols in antimalarial drug synthesis .
- Antimicrobial and Anticancer Scaffolds: Triazole- and thiazolidinone-containing analogs () suggest applications in antimicrobial or enzyme-targeted therapies .
Biological Activity
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features a hydroxyl group (-OH) attached to an ethyl chain, with chlorine and fluorine substituents on a phenyl ring. These substituents are significant as they can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to molecular targets, potentially leading to inhibition or activation of specific biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been explored as a lead compound for developing new antimicrobial agents due to its efficacy against various bacterial strains.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its structural characteristics allow it to modulate inflammatory pathways effectively.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anti-inflammatory Activity Assessment :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Moderate | Significant | 188.63 |
| (4-Chloro-2-fluoro-3-methylphenyl)methanol | Low | Moderate | 188.63 |
| 3-(4-Chloro-methylphenyl)propanol | High | Low | 202.65 |
This table illustrates that while some compounds exhibit high antimicrobial activity, they may lack significant anti-inflammatory properties, emphasizing the potential dual-action profile of this compound.
Q & A
Q. Table 1. Comparative Synthetic Yields for Analogous Compounds
| Precursor | Method | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Cl-2-F-Ph)ethanone | BH-SMe reduction | 78 | |
| 4-Cl-3-F-phenyl ketone | NaBH/MeOH | 65 |
Q. Table 2. Crystallographic Parameters for Fluorophenyl Ethanols
| Compound | Space Group | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1-(4-Cl-3-F-Ph)ethanone derivative | P2/c | 8.2 | |
| Ethyl 6-(4-Cl-Ph)-4-F-cyclohexenecarboxylate | P-1 | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
